Cas no 35747-58-1 (5-Amino-2-chlorobenzonitrile)

5-Amino-2-chlorobenzonitrile is an organic compound with versatile applications in chemical synthesis. This compound features a 5-amino group and a 2-chloro substituent, providing unique reactivity in various reactions. Its nitrile functionality allows for effective coupling with amines and alcohols, while the chloro substituent enhances solubility and reactivity. This compound is particularly useful in pharmaceutical and agrochemical research due to its role in synthesizing biologically active molecules.
5-Amino-2-chlorobenzonitrile structure
5-Amino-2-chlorobenzonitrile structure
Product Name:5-Amino-2-chlorobenzonitrile
CAS No:35747-58-1
MF:C7H5ClN2
MW:152.581000089645
MDL:MFCD00800459
CID:54492
PubChem ID:10997234
Update Time:2025-06-18

5-Amino-2-chlorobenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-2-chlorobenzonitrile
    • 4-Chloro-3-cyanoaniline
    • 3-Cyano-4-chloroaniline
    • Benzonitrile, 5-amino-2-chloro-
    • 2-CHLORO-5-AMINOBENZONITRILE
    • 3-Cyano-4-chloroaniline HCl
    • 5-amino-2-chloro-benzonitrile
    • PubChem20454
    • 5-amino-2-chlorobenzonitril
    • KSC222E8B
    • VVDIMAMYKUTSCL-UHFFFAOYSA-N
    • 5-amino-2-chlorobenzenecarbonitrile
    • CL8222
    • SBB064884
    • TRA0070013
    • AB07265
    • 5-azanyl-2-chlorany
    • AM20061105
    • SY011539
    • CK-0025
    • F0001-1028
    • DTXSID00451179
    • FT-0655185
    • SCHEMBL585477
    • J-516684
    • Z198766670
    • EN300-24524
    • MFCD00800459
    • AKOS009096418
    • A822970
    • 35747-58-1
    • 5-amino-2-chlorobenzonitrile, AldrichCPR
    • CS-W019168
    • MDL: MFCD00800459
    • Inchi: 1S/C7H5ClN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,10H2
    • InChI Key: VVDIMAMYKUTSCL-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1C#N)N

Computed Properties

  • Exact Mass: 152.01425
  • Monoisotopic Mass: 152.0141259g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 49.8

Experimental Properties

  • Density: 1.9802 (rough estimate)
  • Melting Point: 240-243°C
  • Boiling Point: 339.1℃ at 760 mmHg
  • Flash Point: 158.913 °C
  • Refractive Index: 1.6100 (estimate)
  • PSA: 49.81
  • LogP: 2.37508

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5-Amino-2-chlorobenzonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:35747-58-1)5-Amino-2-chlorobenzonitrile
Order Number:A822970
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:10
Price ($):164.0
Email:sales@amadischem.com

5-Amino-2-chlorobenzonitrile Related Literature

Additional information on 5-Amino-2-chlorobenzonitrile

Introduction to 5-Amino-2-chlorobenzonitrile (CAS No. 35747-58-1)

5-Amino-2-chlorobenzonitrile, with the chemical formula C₆H₄ClN₂ and CAS number 35747-58-1, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound belongs to the class of benzonitrile derivatives, characterized by the presence of both amino and chloro substituents on a benzene ring. The unique structural features of 5-Amino-2-chlorobenzonitrile make it a versatile building block for the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.

The amino group at the 5-position and the chloro group at the 2-position contribute to the reactivity and functionalization potential of this compound. The amino group can participate in hydrogen bonding, nucleophilic substitution reactions, and condensation reactions, while the chloro group is susceptible to nucleophilic aromatic substitution, allowing for further derivatization. These properties have made 5-Amino-2-chlorobenzonitrile a valuable precursor in medicinal chemistry and material science.

In recent years, there has been growing interest in the applications of 5-Amino-2-chlorobenzonitrile in drug discovery. Its structural motif is found in several pharmacophores that exhibit desirable biological activities. For instance, benzonitrile derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of both amino and chloro groups provides a scaffold that can be modified to enhance potency and selectivity against target enzymes or receptors.

One of the most notable applications of 5-Amino-2-chlorobenzonitrile is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is associated with various diseases, particularly cancer. By incorporating the 5-Amino-2-chlorobenzonitrile moiety into kinase inhibitors, researchers can design molecules that specifically interact with target kinases, modulating their activity and potentially treating related disorders. Recent studies have demonstrated its utility in developing small-molecule inhibitors that exhibit high binding affinity and selectivity.

Another area where 5-Amino-2-chlorobenzonitrile has shown promise is in the development of antimicrobial agents. Antibiotic resistance is a major global health challenge, necessitating the discovery of novel therapeutic strategies. The structural features of 5-Amino-2-chlorobenzonitrile allow for the creation of compounds with enhanced antimicrobial properties. Researchers have reported its use in synthesizing derivatives that exhibit activity against Gram-positive and Gram-negative bacteria, as well as fungi. These findings highlight its potential as a lead compound or intermediate in combating resistant infections.

The versatility of 5-Amino-2-chlorobenzonitrile extends beyond pharmaceutical applications. In material science, it serves as a precursor for designing advanced polymers and coatings with tailored properties. The incorporation of benzonitrile derivatives into polymers can enhance thermal stability, mechanical strength, and chemical resistance. Additionally, its reactivity allows for the introduction of functional groups that can impart specific characteristics to materials used in electronics, optoelectronics, and nanotechnology.

Recent advancements in synthetic methodologies have further expanded the utility of 5-Amino-2-chlorobenzonitrile. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have enabled efficient functionalization at both the amino and chloro positions. These techniques have facilitated the rapid construction of complex molecular architectures from simpler precursors like 5-Amino-2-chlorobenzonitrile, accelerating drug discovery efforts.

The synthesis of 5-Amino-2-chlorobenzonitrile itself is an interesting subject of research. While traditional methods involve chlorination and amination steps starting from benzene derivatives, modern approaches have focused on greener and more sustainable processes. Catalytic methods using transition metals or organocatalysts have been explored to improve yields and reduce waste. These innovations align with global efforts to promote environmentally friendly chemical synthesis.

In conclusion,5-Amino-2-chlorobenzonitrile (CAS No. 35747-58-1) is a multifaceted compound with significant applications in pharmaceuticals, agrochemicals, and materials science. Its unique structural features enable diverse functionalization strategies, making it a valuable intermediate for drug discovery and material development. As research continues to uncover new synthetic pathways and applications,5-Amino-2-chlorobenzonitrile will undoubtedly remain a key player in advancing chemical innovation across multiple disciplines.

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Amadis Chemical Company Limited
(CAS:35747-58-1)5-Amino-2-chlorobenzonitrile
A822970
Purity:99%
Quantity:100g
Price ($):164.0
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